2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole
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Overview
Description
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole is a useful research compound. Its molecular formula is C18H15F3N2O4S2 and its molecular weight is 444.44. The purity is usually 95%.
BenchChem offers high-quality 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organophosphorus Heterocycles Synthesis
The compound participates in a copper(II)-catalyzed tandem cyclization process, leading to the formation of benzo[d][1,3]thiazin-2-yl phosphonates . This elegant reaction involves C–P and C–S bond formation, resulting in valuable organophosphorus compounds. The protocol demonstrates good functional-group compatibility and provides a straightforward pathway to these heterocycles under mild conditions .
Luminescent Materials: Carbene–Metal–Amide Complexes
Linear two-coordinate carbene–metal–amide (CMA) complexes have emerged as luminescent materials. These complexes exhibit efficient emission from triplet excited states through the thermally activated delayed fluorescence (TADF) mechanism. The compound’s sulfonyl-functionalized benzo[d]imidazo[5,1-b]thiazole core contributes to their unique properties, characterized by sub-microsecond lifetimes (τ) and unity photoluminescence quantum yields (ΦPL) .
Trifluoromethylation Reactions
The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials. Our compound participates in radical trifluoromethylation reactions, introducing this versatile moiety into carbon-centered radical intermediates. These reactions have broad applications in synthetic chemistry and drug discovery .
Mechanism of Action
Azetidines
Azetidines are a class of organic compounds with a four-membered nitrogen-containing ring. They are known to be used as building blocks in organic synthesis .
Sulfonyl groups
The sulfonyl group is a functional group that is commonly found in organic compounds. It is known to increase the polarity of the molecule, which can influence its interaction with biological targets .
Trifluoromethyl groups
The trifluoromethyl group is a functional group that consists of a carbon atom bonded to three fluorine atoms and one other atom or group of atoms. It is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
2-[1-(2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-4-(trifluoromethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4S2/c1-26-13-6-2-3-8-15(13)29(24,25)23-9-11(10-23)27-17-22-16-12(18(19,20)21)5-4-7-14(16)28-17/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURDNICNMNFKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole |
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